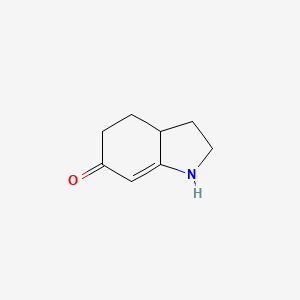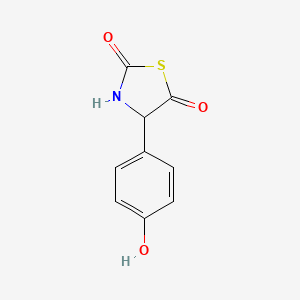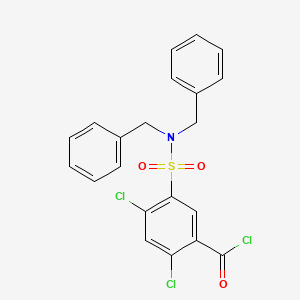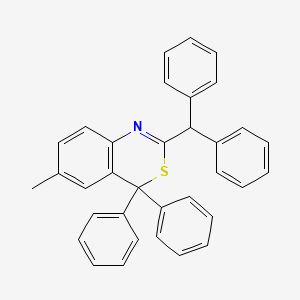
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by its complex structure, which includes multiple phenyl groups and a benzothiazine core
Méthodes De Préparation
The synthesis of 2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which is then further reacted with other reagents to form the final benzothiazine structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit the reuptake of neurotransmitters or modulate the activity of certain signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal chemistry applications. The uniqueness of this compound lies in its specific benzothiazine core and the arrangement of its phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63086-81-7 |
|---|---|
Formule moléculaire |
C34H27NS |
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
2-benzhydryl-6-methyl-4,4-diphenyl-3,1-benzothiazine |
InChI |
InChI=1S/C34H27NS/c1-25-22-23-31-30(24-25)34(28-18-10-4-11-19-28,29-20-12-5-13-21-29)36-33(35-31)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-24,32H,1H3 |
Clé InChI |
HNXRLWUWRAVLMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(SC2(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


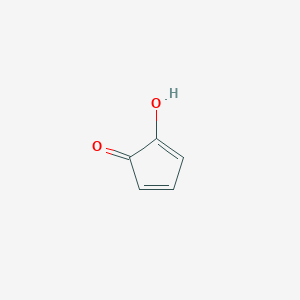
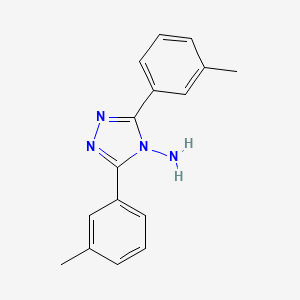


![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

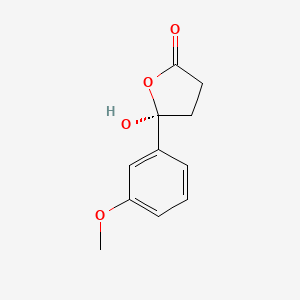
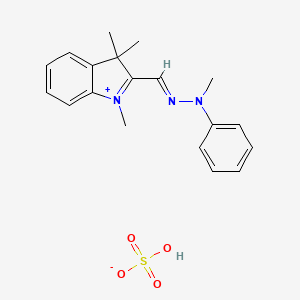
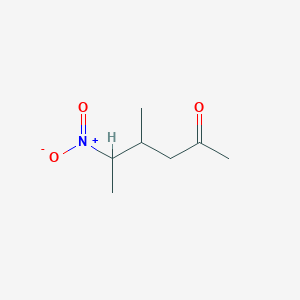

![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
